Cas no 24331-71-3 (N,N-Dimethylpivalamide)

N,N-Dimethylpivalamide structure
N,N-Dimethylpivalamide structure
商品名:N,N-Dimethylpivalamide
CAS番号:24331-71-3
MF:C7H15NO
メガワット:129.2001
CID:273307
PubChem ID:141102

N,N-Dimethylpivalamide 化学的及び物理的性質

名前と識別子

    • Propanamide,N,N,2,2-tetramethyl-
    • N,N,2,2-tetramethylpropanamide
    • NN-DIMETHYLPIVALAMIDE
    • 2,2,N,N-tetramethylpropionamide
    • N,N,2,2-Tetramethylpropionamide
    • N,N-Dimethyl-pivalamid
    • N,N-dimethyl-tert-butylamide
    • N,N-Dimethyl-tert-butylcarboxamide
    • Pivalinsaeure-dimethylamid
    • Propanamide,N,N,2,2-tetramethyl
    • SCHEMBL1106444
    • MFCD00043644
    • 2,2-Dimethylpropionic acid dimethylamide
    • N, N, 2, 2-tetramethylpropanamide
    • CS-0213402
    • ZAA33171
    • n,n-dimethyl-2,2-dimethylpropanamide
    • 24331-71-3
    • AR3353
    • DTXSID30179071
    • FT-0676007
    • AKOS006243278
    • N,N-Dimethylpivalamide
    • 2,2,N,N-Tetramethyl-propionamide
    • AS-45588
    • DB-221465
    • MDL: MFCD00043644
    • インチ: InChI=1S/C7H15NO/c1-7(2,3)6(9)8(4)5/h1-5H3
    • InChIKey: RLVGHTRVYWUWSH-UHFFFAOYSA-N
    • ほほえんだ: CC(C)(C)C(=O)N(C)C

計算された属性

  • せいみつぶんしりょう: 129.11500
  • どういたいしつりょう: 129.115364102g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 2
  • 重原子数: 9
  • 回転可能化学結合数: 2
  • 複雑さ: 111
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 20.3Ų
  • 疎水性パラメータ計算基準値(XlogP): 1.1

じっけんとくせい

  • 密度みつど: 0.9±0.1 g/cm3
  • ゆうかいてん: NA
  • ふってん: 179.7±8.0 °C at 760 mmHg
  • フラッシュポイント: 64.3±9.6 °C
  • ようかいど: Chloroform (Slightly), Methanol (Slightly)
  • PSA: 20.31000
  • LogP: 1.12070
  • じょうきあつ: 0.9±0.3 mmHg at 25°C

N,N-Dimethylpivalamide セキュリティ情報

N,N-Dimethylpivalamide 税関データ

  • 税関コード:2924199090
  • 税関データ:

    中国税関コード:

    2924199090

    概要:

    2924199090.他の非環式アミド(非環式ウレタンを含む)(その誘導体及び塩を含む)。付加価値税:17.0%。税金還付率:13.0%. 規制条件:いいえ。最恵国関税:6.5%. 一般関税:30.0%

    申告要素:

    製品名, 成分含有量包装する

    要約:

    2924199090.他の無環式アミド(無環式ウレタンを含む)及びその誘導体、その塩。付加価値税:17.0%税金還付率:13.0%最恵国関税:6.5%. General tariff:30.0%

N,N-Dimethylpivalamide 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
TRC
D460218-1000mg
N,N-Dimethylpivalamide
24331-71-3
1g
$87.00 2023-05-18
TRC
D460218-1g
N,N-Dimethylpivalamide
24331-71-3
1g
$ 86.00 2023-09-07
1PlusChem
1P00C1P9-1g
N,N-Dimethylpivalamide
24331-71-3 98%
1g
$86.00 2025-02-25
eNovation Chemicals LLC
Y1256549-5g
N,N-DIMETHYLPIVALAMIDE
24331-71-3 95%
5g
$495 2025-03-01
TRC
D460218-100mg
N,N-Dimethylpivalamide
24331-71-3
100mg
$ 58.00 2023-09-07
Apollo Scientific
OR902440-1g
N,N-Dimethylpivalamide
24331-71-3 98%
1g
£140.00 2025-02-20
Apollo Scientific
OR902440-5g
N,N-Dimethylpivalamide
24331-71-3 98%
5g
£410.00 2025-02-20
Apollo Scientific
OR902440-10g
N,N-Dimethylpivalamide
24331-71-3 98%
10g
£620.00 2025-02-20
Fluorochem
094084-10g
N,N-Dimethyl-2,2-dimethylpropanamide
24331-71-3 95%
10g
£100.00 2022-03-01
A2B Chem LLC
AF61277-50g
N,N-Dimethylpivalamide
24331-71-3 98
50g
$395.00 2024-04-20

N,N-Dimethylpivalamide 関連文献

N,N-Dimethylpivalamideに関する追加情報

Introduction to N,N-Dimethylpivalamide (CAS No. 24331-71-3)

N,N-Dimethylpivalamide, a compound with the chemical formula C7H13NOS, is a derivative of pivalic acid and is widely recognized for its applications in pharmaceutical research and chemical synthesis. This compound is particularly noted for its role as an intermediate in the development of various bioactive molecules. The use of N,N-Dimethylpivalamide has garnered significant attention due to its structural properties and potential therapeutic applications.

The molecular structure of N,N-Dimethylpivalamide consists of a pivaloyl group attached to a dimethylamino group, which contributes to its reactivity and versatility in chemical reactions. This unique configuration makes it a valuable building block in the synthesis of more complex molecules, including those with potential pharmaceutical significance.

In recent years, there has been growing interest in the applications of N,N-Dimethylpivalamide in medicinal chemistry. Its ability to serve as a precursor for various pharmacologically active compounds has made it a subject of extensive research. For instance, studies have explored its role in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs) and other therapeutic agents that target specific biological pathways.

One of the most compelling aspects of N,N-Dimethylpivalamide is its utility in the development of novel drug candidates. Researchers have leveraged its structural framework to create molecules with enhanced binding affinity and selectivity towards target enzymes and receptors. This has led to the discovery of several promising compounds that are currently undergoing further investigation in preclinical studies.

The chemical properties of N,N-Dimethylpivalamide also make it a valuable tool in synthetic organic chemistry. Its reactivity allows for the facile introduction of functional groups, enabling chemists to construct complex molecular architectures with precision. This has implications not only for drug development but also for the synthesis of materials with specialized properties.

In addition to its pharmaceutical applications, N,N-Dimethylpivalamide has been investigated for its potential role in agrochemical formulations. Its structural features make it a suitable candidate for developing new pesticides and herbicides that are effective yet environmentally friendly. Such research aligns with global efforts to reduce the ecological impact of agricultural practices while maintaining productivity.

The synthesis of N,N-Dimethylpivalamide typically involves the reaction of pivaloyl chloride with dimethylaniline under controlled conditions. This reaction is straightforward yet requires careful optimization to ensure high yields and purity. Advances in synthetic methodologies have enabled more efficient production processes, making this compound more accessible for research and industrial applications.

Recent studies have also highlighted the importance of understanding the metabolic fate of N,N-Dimethylpivalamide in biological systems. By examining how this compound is processed by living organisms, researchers can gain insights into its potential toxicity and pharmacokinetic behavior. This information is crucial for designing safe and effective therapeutic agents.

The role of computational chemistry in studying N,N-Dimethylpivalamide cannot be overstated. Molecular modeling techniques have allowed researchers to predict the behavior of this compound in various chemical environments, thereby accelerating the discovery process. These computational tools are particularly valuable when experimental data is limited or expensive to obtain.

In conclusion, N,N-Dimethylpivalamide (CAS No. 24331-71-3) is a versatile compound with significant applications in pharmaceuticals, agrochemicals, and synthetic chemistry. Its unique structural properties and reactivity make it a valuable intermediate for developing novel bioactive molecules. As research continues to uncover new uses for this compound, its importance in science and industry is likely to grow even further.

おすすめ記事

推奨される供給者
Amadis Chemical Company Limited
(CAS:24331-71-3)N,N-Dimethylpivalamide
A1235603
清らかである:99%
はかる:25g
価格 ($):1253